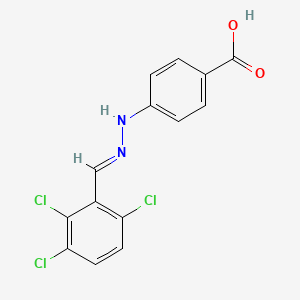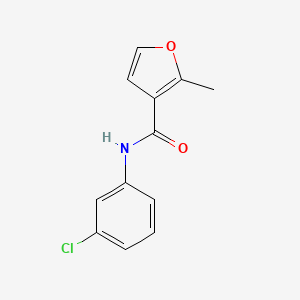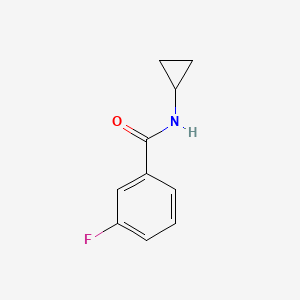![molecular formula C27H29N3O2 B3913982 3-[4-(diethylamino)phenyl]-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3913982.png)
3-[4-(diethylamino)phenyl]-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Descripción general
Descripción
3-[4-(Diethylamino)phenyl]-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the family of dibenzodiazepines. This compound's structure features a distinctive diazepine ring system, a furyl group, and a diethylamino phenyl moiety. The unique configuration makes it of great interest in both chemical research and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(diethylamino)phenyl]-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps. The starting materials typically include a substituted benzophenone and a suitable amine. The reaction proceeds through a series of condensation and cyclization steps, under controlled temperature and pH conditions, often facilitated by catalysts like Lewis acids.
Industrial Production Methods: Industrial synthesis scales up these laboratory methods, often optimizing for yield and purity. Reactors maintain precise control of reaction conditions, and advanced purification techniques such as recrystallization and column chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically yielding oxidized derivatives that may affect its biological activity.
Reduction: Reduction reactions, often using hydride donors, can modify the diazepine ring.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and furyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens for electrophilic substitution, and strong nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced diazepine ring derivatives.
Substitution Products: Various substituted phenyl and furyl derivatives.
Aplicaciones Científicas De Investigación
This compound has extensive applications across different fields:
Chemistry: Used as a precursor in organic synthesis and as a ligand in coordination chemistry.
Biology: Acts as a probe in studies of receptor-ligand interactions.
Industry: Utilized in the synthesis of advanced materials with specific electronic and photonic properties.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, often involving binding to receptors or enzymes. The diazepine ring is crucial for its interaction with biological macromolecules, influencing pathways related to neurotransmission or cellular signaling. This leads to various biological effects depending on the target and the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Diazepines: General class of compounds with a similar ring structure but different substituents.
Benzodiazepines: More commonly known for their pharmaceutical use, these compounds share a core structure but have different functional groups.
Furyl Derivatives: Compounds with a furan ring, used in various chemical and biological applications.
Uniqueness: The combination of a diethylamino phenyl group, a furyl moiety, and the hexahydro-dibenzodiazepine core sets this compound apart. This specific arrangement enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and potential therapeutic development.
Propiedades
IUPAC Name |
9-[4-(diethylamino)phenyl]-6-(furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2/c1-3-30(4-2)20-13-11-18(12-14-20)19-16-23-26(24(31)17-19)27(25-10-7-15-32-25)29-22-9-6-5-8-21(22)28-23/h5-15,19,27-29H,3-4,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSLAUYCFAAQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CO5)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-hydroxy-6-methyl-4-{5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B3913899.png)
![5-tert-butyl-2-[4-(methylsulfonyl)phenyl]-1H-benzimidazole](/img/structure/B3913905.png)

![1-[2-(4-chlorophenyl)ethyl]-N-[2-(4-methyl-1-piperazinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3913931.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B3913932.png)

![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3913940.png)
![N'-{(Z)-[3-(benzyloxy)phenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B3913953.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3913962.png)

![N-(2-ethoxyphenyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3913975.png)
![4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE](/img/structure/B3913987.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B3913992.png)
![4-[[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]methyl]-2-phenyl-1,3-oxazole](/img/structure/B3913993.png)
